Cytotoxicity Against HL‑60 Promyelocytic Leukemia Cells Is Equivalent to the Reference Ether Lipid ET‑18‑OMe
In a 48‑h trypan blue exclusion assay using HL‑60 human promyelocytic leukemia cells, rac‑3‑Octadecanamido‑2‑methoxypropyl phosphocholine (amido‑18‑OMe) exhibited an ID₅₀ of 2.45 ± 0.04 µM, which is statistically indistinguishable from the ID₅₀ of the well‑characterized antitumor ether lipid ET‑18‑OMe (2.47 ± 0.64 µM) [1]. The amido‑18‑OEt analogue was significantly more potent (ID₅₀ = 1.64 ± 0.19 µM, p < 0.01 vs ET‑18‑OMe), whereas the C16‑chain amido‑16‑OMe was less active (ID₅₀ = 3.32 ± 1.04 µM). This positions the target compound as an equipotent amido‑bearing alternative to ET‑18‑OMe in HL‑60 models.
| Evidence Dimension | Cytotoxicity (ID₅₀) against HL‑60 human promyelocytic leukemia cells after 48 h incubation |
|---|---|
| Target Compound Data | 2.45 ± 0.04 µM (amido‑18‑OMe) |
| Comparator Or Baseline | ET‑18‑OMe: 2.47 ± 0.64 µM; amido‑18‑OEt: 1.64 ± 0.19 µM; amido‑16‑OMe: 3.32 ± 1.04 µM |
| Quantified Difference | Target vs ET‑18‑OMe: Δ = 0.02 µM (not significant); Target vs amido‑18‑OEt: Δ = 0.81 µM (target 1.5‑fold less potent); Target vs amido‑16‑OMe: Δ = 0.87 µM (target 1.4‑fold more potent) |
| Conditions | HL‑60 cell line, trypan blue dye exclusion, 48 h, four independent assays; unpaired t‑test vs ET‑18‑OMe. |
Why This Matters
For laboratories already using ET‑18‑OMe as a reference antitumor phospholipid, the target compound provides a chemically distinct (amido) yet pharmacologically equivalent comparator, enabling structure‑activity relationship studies without sacrificing potency.
- [1] Marx MH, Piantadosi C, Noseda A, Daniel LW, Modest EJ. J Med Chem. 1988;31(4):858‑63, Table II. doi:10.1021/jm00399a029. View Source
